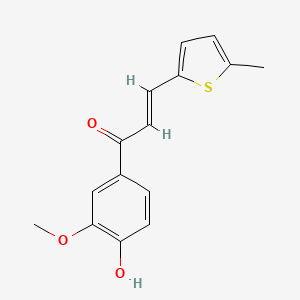![molecular formula C16H13FN2O3S B5799641 methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)
methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride and other ions across the cell membrane in various tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal ion transport.
作用机制
Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate binds to a specific site on the CFTR chloride channel and prevents the channel from opening and allowing chloride ions to pass through. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate interacts with the intracellular domain of CFTR and stabilizes the closed state of the channel (Van Goor et al., 2006; Pedemonte et al., 2005).
Biochemical and Physiological Effects:
methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate reduces the height of the airway surface liquid and impairs mucociliary clearance, leading to mucus accumulation and bacterial infection (Boucher et al., 2018). In pancreatic cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate inhibits bicarbonate secretion and impairs digestive function (Ishihara et al., 2019). In sweat gland cells, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate reduces sweat chloride secretion and can be used as a diagnostic tool for cystic fibrosis (Stutts et al., 2015).
实验室实验的优点和局限性
Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has several advantages as a research tool. It is a highly specific and potent inhibitor of CFTR chloride channel, which allows for precise manipulation of CFTR function. It is also relatively easy to use and can be applied to various cell types and tissues. However, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate also has some limitations. It is a small molecule inhibitor that may have off-target effects on other ion channels and transporters. It also does not mimic the complex genetic and environmental factors that contribute to cystic fibrosis and other diseases.
未来方向
Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied in vitro and in animal models, but its clinical potential as a therapeutic agent for cystic fibrosis and other diseases is still under investigation. Future research directions include:
1. Optimization of methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate structure and pharmacokinetics to improve its efficacy and safety as a therapeutic agent.
2. Development of combination therapies that target multiple aspects of cystic fibrosis pathophysiology, including CFTR dysfunction, inflammation, and infection.
3. Investigation of methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate as a research tool for other ion channels and transporters that play a role in various diseases, such as hypertension, epilepsy, and cancer.
4. Exploration of the physiological and pathological roles of CFTR in various tissues and organs, beyond its well-established functions in the lung, pancreas, and sweat gland.
In conclusion, methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate is a small molecule inhibitor of CFTR chloride channel that has been extensively studied as a research tool and potential therapeutic agent for cystic fibrosis and other diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been well characterized. Future research directions include optimization of its structure and pharmacokinetics, development of combination therapies, investigation of its use as a research tool for other ion channels and transporters, and exploration of its physiological and pathological roles beyond the lung, pancreas, and sweat gland.
合成方法
Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate was first synthesized by Van Goor et al. in 2006 (Van Goor et al., 2006). The synthesis involves a series of chemical reactions starting from commercially available starting materials. The key step is the formation of the carbonothioyl group, which is responsible for the inhibitory activity of the molecule. The final product is obtained in high yield and purity and can be easily scaled up for industrial production.
科学研究应用
Methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been used extensively in scientific research to study the function and regulation of CFTR chloride channel. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic cells, and sweat gland cells (Van Goor et al., 2006; Pedemonte et al., 2005; Ma et al., 2002). methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has also been used to investigate the role of CFTR in other physiological processes, such as mucociliary clearance, airway surface liquid regulation, and pancreatic bicarbonate secretion (Stutts et al., 2015; Boucher et al., 2018; Ishihara et al., 2019).
属性
IUPAC Name |
methyl 4-[(4-fluorobenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-22-15(21)11-4-8-13(9-5-11)18-16(23)19-14(20)10-2-6-12(17)7-3-10/h2-9H,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZLOIYEHVCPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)

![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)
![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)

![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-chlorophenol](/img/structure/B5799657.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)

